molecular formula C10H26KNOSi2 B8216361 Khmds thf

Khmds thf

Cat. No.: B8216361
M. Wt: 271.59 g/mol
InChI Key: ZCYHCMUUDWKVPN-UHFFFAOYSA-N
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Description

Potassium hexamethyldisilazide in tetrahydrofuran (KHMDs THF) is a chemical compound with the formula ((CH₃)₃Si)₂NK. It is a strong, non-nucleophilic base commonly used in organic synthesis. The compound is known for its high solubility in organic solvents and its ability to deprotonate a wide range of substrates, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hexamethyldisilazide in tetrahydrofuran can be synthesized by reacting hexamethyldisilazane with potassium hydride in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

((CH3)3Si)2NH+KH((CH3)3Si)2NK+H2((CH₃)₃Si)₂NH + KH → ((CH₃)₃Si)₂NK + H₂ ((CH3​)3​Si)2​NH+KH→((CH3​)3​Si)2​NK+H2​

The product is then purified by distillation or recrystallization to obtain a pure compound .

Industrial Production Methods

In industrial settings, potassium hexamethyldisilazide in tetrahydrofuran is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored in sealed containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Potassium hexamethyldisilazide in tetrahydrofuran undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with potassium hexamethyldisilazide in tetrahydrofuran include alkyl halides, aryl halides, and various electrophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the reagent .

Major Products Formed

The major products formed from reactions involving potassium hexamethyldisilazide in tetrahydrofuran depend on the specific reaction conditions and substrates used. Common products include substituted silanes, enolates, and various organometallic compounds .

Scientific Research Applications

Potassium hexamethyldisilazide in tetrahydrofuran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium hexamethyldisilazide in tetrahydrofuran involves the deprotonation of substrates, forming the corresponding anions. The compound acts as a strong base, abstracting protons from weak acids. The resulting anions can then participate in various chemical transformations, including nucleophilic substitution and catalytic reactions .

Comparison with Similar Compounds

Potassium hexamethyldisilazide in tetrahydrofuran is similar to other alkali metal hexamethyldisilazides, such as lithium hexamethyldisilazide and sodium hexamethyldisilazide. it has unique properties that make it particularly useful in certain applications:

List of Similar Compounds

  • Lithium hexamethyldisilazide
  • Sodium hexamethyldisilazide
  • Potassium tert-butoxide
  • Sodium hydride

Properties

IUPAC Name

potassium;bis(trimethylsilyl)azanide;oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.C4H8O.K/c1-8(2,3)7-9(4,5)6;1-2-4-5-3-1;/h1-6H3;1-4H2;/q-1;;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYHCMUUDWKVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C1CCOC1.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26KNOSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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